N-(2,4-dichlorophenyl)-2-(1-pyrrolidinyl)acetamide
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-(1-pyrrolidinyl)acetamide, also known as Etiracetam, is a nootropic drug that is used to improve cognitive function and memory. It was first synthesized in 1983 and has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and dementia.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dichlorophenyl)-2-(1-pyrrolidinyl)acetamide is not fully understood. It is believed to work by increasing the release of acetylcholine in the brain, which is a neurotransmitter that is involved in memory and cognitive function. It may also modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-(1-pyrrolidinyl)acetamide has been shown to increase the activity of choline acetyltransferase, which is an enzyme involved in the production of acetylcholine. It also increases the density of muscarinic and nicotinic acetylcholine receptors in the brain. Additionally, it has been shown to increase the activity of glutamate decarboxylase, which is an enzyme involved in the production of GABA, a neurotransmitter that is involved in anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,4-dichlorophenyl)-2-(1-pyrrolidinyl)acetamide in lab experiments is its ability to improve memory and cognitive function in animal models, which can help researchers better understand the underlying mechanisms of these processes. However, one limitation is that the exact mechanism of action of N-(2,4-dichlorophenyl)-2-(1-pyrrolidinyl)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dichlorophenyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its potential use in the treatment of stroke and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-2-(1-pyrrolidinyl)acetamide and its effects on neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and dementia. It has been shown to improve memory and cognitive function in animal models and in human clinical trials. It is also being studied for its potential use in the treatment of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-pyrrolidin-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-3-4-11(10(14)7-9)15-12(17)8-16-5-1-2-6-16/h3-4,7H,1-2,5-6,8H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXYDXZPKYNNLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-pyrrolidin-1-ylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.